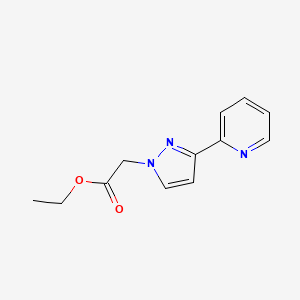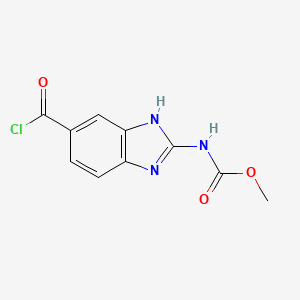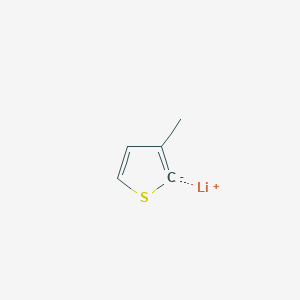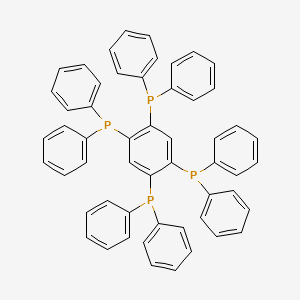
magnesium;1,3-dimethylbenzene-5-ide;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;1,3-dimethylbenzene-5-ide;chloride is an organometallic compound that features a magnesium ion coordinated to a 1,3-dimethylbenzene-5-ide ligand and a chloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-dimethylbenzene-5-ide;chloride typically involves the reaction of 1,3-dimethylbenzene with a magnesium source, such as magnesium turnings, in the presence of a halogenating agent like chlorine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
1,3-dimethylbenzene+Mg+Cl2→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;1,3-dimethylbenzene-5-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium;1,3-dimethylbenzene-5-ide;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving the interaction of organometallic compounds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which magnesium;1,3-dimethylbenzene-5-ide;chloride exerts its effects involves the coordination of the magnesium ion with the 1,3-dimethylbenzene-5-ide ligand. This coordination facilitates various chemical reactions by stabilizing reactive intermediates and providing a favorable environment for the reaction to proceed. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;1,4-dimethylbenzene-5-ide;chloride
- Magnesium;1,2-dimethylbenzene-5-ide;chloride
- Magnesium;1,3-dimethylbenzene-4-ide;chloride
Uniqueness
Magnesium;1,3-dimethylbenzene-5-ide;chloride is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct chemical behavior compared to its isomers and other similar compounds.
Eigenschaften
CAS-Nummer |
122891-11-6 |
|---|---|
Molekularformel |
C8H9ClMg |
Molekulargewicht |
164.91 g/mol |
IUPAC-Name |
magnesium;1,3-dimethylbenzene-5-ide;chloride |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
LNDSCZBVSXYLPU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C[C-]=C1)C.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)

![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)




![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)



![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)
